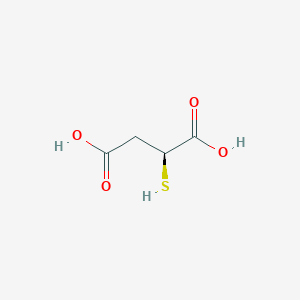

(s)-2-Mercaptosuccinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-sulfanylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4S/c5-3(6)1-2(9)4(7)8/h2,9H,1H2,(H,5,6)(H,7,8)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRXVEJTAYWCQJ-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context and Significance of Thiol Containing Dicarboxylic Acids

Thiol-containing dicarboxylic acids, such as 2-mercaptosuccinic acid (also known as thiomalic acid), represent a class of organic compounds characterized by the presence of both a sulfhydryl (-SH) group and two carboxylic acid (-COOH) groups. wikipedia.orgbritannica.com The history of dicarboxylic acids dates back to the 19th century with discoveries of compounds like azelaic acid from rancid fats. gerli.com The introduction of a thiol group to a dicarboxylic acid backbone imparts unique chemical reactivity, making these compounds valuable in a range of applications.

Historically, research into thiol-containing compounds has been driven by their strong affinity for metals and their ability to participate in redox reactions. britannica.comacs.orgwikipedia.org This has led to their use as chelating agents, intermediates in the synthesis of various organic molecules, and as components in the development of materials with specific properties. wikipedia.orgchemicalbook.comthermofisher.krcymitquimica.com For instance, thiomalic acid has been investigated for its role as an intermediate in the synthesis of corrosion inhibitors and active pharmaceutical ingredients. wikipedia.orgchemicalbook.comthermofisher.kr

The dual functionality of thiol-containing dicarboxylic acids allows them to act as versatile building blocks in polymer chemistry and materials science. The thiol group can readily react with alkenes and alkynes in atom-economical "click" reactions, while the carboxylic acid groups can undergo polycondensation reactions to form polyesters and polyamides. mdpi.com This has enabled the synthesis of polymers with tailored thermal and mechanical properties, as well as enhanced chemical resistance and controlled water absorption. mdpi.com

Importance of Chirality in Biological and Chemical Systems Pertaining to S 2 Mercaptosuccinic Acid

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and biology. chiralpedia.comlifechemicals.comresearchfloor.org The two mirror-image forms of a chiral molecule are called enantiomers. In the case of 2-mercaptosuccinic acid, the presence of a stereocenter results in two enantiomers: (S)-2-Mercaptosuccinic acid and (R)-2-Mercaptosuccinic acid. nih.gov

The significance of chirality is profound in biological systems, where enzymes, receptors, and other biomolecules are themselves chiral. chiralpedia.comlifechemicals.comrsc.org This inherent chirality means that the two enantiomers of a chiral compound can interact differently with biological targets, leading to distinct physiological effects. lifechemicals.commdpi.com One enantiomer may elicit a desired therapeutic effect, while the other may be less active, inactive, or even cause adverse effects. lifechemicals.commdpi.com This principle is a cornerstone of modern drug design and development, with a growing trend towards the use of single-enantiomer pharmaceuticals to improve efficacy and safety. chiralpedia.comrsc.orgmdpi.com

In the context of this compound, its specific stereochemistry is crucial for its application in various research areas. For example, the stereospecific synthesis of this compound is a key area of investigation, highlighting the demand for enantiomerically pure forms. acs.org The distinct spatial arrangement of the functional groups in the (S)-enantiomer dictates its specific interactions in chiral environments, such as in the formation of self-assembled monolayers on metal surfaces and in the synthesis of chiral nanoparticles. researchgate.net

Overview of Key Academic Research Directions for S 2 Mercaptosuccinic Acid

Strategies for Asymmetric Synthesis of this compound

The controlled synthesis of the (S)-enantiomer of 2-mercaptosuccinic acid is crucial for its specific applications. Researchers have developed several enantioselective methods to achieve high optical purity.

Chiral Pool Approaches to this compound

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.org This strategy leverages the existing stereochemistry of the starting material to produce the desired chiral product.

Another chiral pool strategy employs (S)-malic acid as the starting material. This synthesis can proceed via a Mitsunobu reaction to achieve the desired stereochemistry. researchgate.net The use of naturally occurring acids like malic acid provides a cost-effective and stereochemically defined route to this compound. researchgate.net

Asymmetric Catalysis in the Production of this compound

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. chiralpedia.com This approach is highly efficient and is a cornerstone of modern organic synthesis. chiralpedia.com

Several catalytic asymmetric methods have been explored for the synthesis of chiral sulfur-containing compounds. One such method involves the cooperative catalysis of dirhodium(II) carboxylates and chiral spiro phosphoric acids (SPAs) for S-H bond insertion reactions. researchgate.net This approach has demonstrated high yields (77-97%) and excellent enantioselectivities (up to 98% ee) under mild conditions. researchgate.net While not explicitly detailed for this compound in the provided text, this methodology represents a powerful tool for the synthesis of chiral thioethers and could potentially be adapted.

Another strategy is the use of chiral Brønsted acids as catalysts. frontiersin.org These catalysts can activate substrates and control the stereochemical outcome of a reaction. For instance, chiral phosphoric acids have been successfully used in a variety of asymmetric transformations. frontiersin.orgorganic-chemistry.org The development of sensitizing chiral Brønsted acids has even enabled enantioselective photocycloadditions under visible light. organic-chemistry.org

Peptide-based catalysts have also emerged as effective tools in asymmetric synthesis. nih.gov These catalysts can create a well-defined chiral environment to induce high enantioselectivity in reactions like epoxidations and reductions. nih.gov The principles of these catalytic systems could be applied to the asymmetric synthesis of this compound.

Chemical Derivatization of this compound for Research Applications

The functional groups of this compound, namely its two carboxylic acid groups and one thiol group, allow for a wide range of chemical modifications. These derivatizations are essential for its application in various research areas, including materials science and drug delivery.

Esterification and Amidation Reactions of this compound

The carboxylic acid groups of 2-mercaptosuccinic acid can readily undergo esterification and amidation reactions.

Esterification is a common reaction where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. libretexts.orgausetute.com.au For example, 2-mercaptosuccinic acid reacts with ethanol (B145695) to produce 2-mercaptosuccinic acid diethyl ester. thermofisher.krguidechem.comchemsrc.com This reaction is reversible, and the yield can be optimized by controlling the reaction conditions. libretexts.org The resulting esters have applications as intermediates in further syntheses.

Amidation involves the reaction of a carboxylic acid with an amine to form an amide. libretexts.org This reaction can be used to link 2-mercaptosuccinic acid to other molecules, such as amino acid esters, to create more complex structures. researchgate.net For instance, the reaction with dimethylamine (B145610) can be used to synthesize new ligands. researchgate.net

A significant application of these derivatization reactions is in the creation of polymers. Polycondensation of 2-mercaptosuccinic acid with diols like ethylene (B1197577) glycol can produce polyesters. tandfonline.com Similarly, reaction with diamines can yield polyamides. libretexts.org These polymers can have tailored properties for various applications.

Thiol Group Functionalization and Modification of this compound

The thiol group of this compound is a key site for functionalization, enabling its use in diverse applications such as surface modification and bioconjugation.

One important reaction of the thiol group is its ability to bind to metal surfaces, particularly gold. This property is utilized in the formation of self-assembled monolayers on gold nanoparticles. researchgate.net The thiol group forms a strong Au-S bond, allowing for the functionalization of the nanoparticle surface with the carboxylic acid groups of the mercaptosuccinic acid. researchgate.net

The thiol group can also be protected to prevent unwanted side reactions during other chemical transformations. A common protecting group is the acetyl group, which can be introduced by reacting 2-mercaptosuccinic acid with acetyl chloride to form S-acetylmercaptosuccinic anhydride. nih.gov This protected form can then be used in subsequent reactions, and the acetyl group can be removed later to regenerate the free thiol.

Furthermore, the thiol group can participate in "click" chemistry reactions, such as thiol-ene and thiol-yne reactions. acs.org These reactions are highly efficient and can be used to conjugate 2-mercaptosuccinic acid to polymers or other molecules with high specificity. acs.org

Analytical Techniques for Purity and Enantiomeric Excess Determination of this compound

Ensuring the chemical purity and, crucially, the enantiomeric purity of this compound is paramount for its intended applications. Several analytical techniques are employed for this purpose.

The enantiomeric excess (ee) , which quantifies the excess of one enantiomer over the other, is a critical parameter. libretexts.org Various methods are available for its determination. One of the most common and accurate techniques is chiral High-Performance Liquid Chromatography (HPLC) . uma.esnih.gov This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. The ratio of the peak areas in the resulting chromatogram corresponds to the ratio of the enantiomers. libretexts.org

Another powerful technique is Nuclear Magnetic Resonance (NMR) spectroscopy . libretexts.org By using a chiral shift reagent or by converting the enantiomers into diastereomers through reaction with a chiral auxiliary, it is possible to distinguish the signals of the two enantiomers in the NMR spectrum. libretexts.org The integration of these signals provides the enantiomeric ratio.

Circular Dichroism (CD) spectroscopy is another valuable tool. nih.govnih.gov Chiral molecules absorb left and right circularly polarized light differently, resulting in a characteristic CD spectrum. The sign and magnitude of the CD signal can be used to determine the absolute configuration and enantiomeric excess of a sample. nih.gov

| Starting Material | Synthetic Approach | Key Features | Reference |

| L-Aspartic Acid | Chiral Pool | 5 steps, >96% ee, 49-52% overall yield | researchgate.net |

| (S)-Malic Acid | Chiral Pool | Utilizes Mitsunobu reaction | researchgate.net |

| Prochiral Substrates | Asymmetric Catalysis | High yields and enantioselectivities with Rh/SPA catalysts | researchgate.net |

| Derivatization Reaction | Reagents | Product | Application | Reference |

| Esterification | Ethanol, Acid Catalyst | 2-Mercaptosuccinic acid diethyl ester | Synthetic Intermediate | thermofisher.krguidechem.comchemsrc.com |

| Amidation | Amines | Amides | Ligand Synthesis | researchgate.net |

| Thiol Protection | Acetyl Chloride | S-Acetylmercaptosuccinic anhydride | Protecting group for synthesis | nih.gov |

| Thiol-Ene/Yne Reaction | Alkenes/Alkynes | Thioether-linked conjugates | Polymer functionalization | acs.org |

| Analytical Technique | Purpose | Principle | Reference |

| Chiral HPLC | Enantiomeric Excess | Differential interaction with chiral stationary phase | uma.esnih.gov |

| NMR Spectroscopy | Enantiomeric Excess | Use of chiral shift reagents or diastereomer formation | libretexts.org |

| Circular Dichroism | Enantiomeric Excess & Absolute Configuration | Differential absorption of circularly polarized light | nih.govnih.gov |

| FTIR & ¹H NMR | Chemical Purity & Structure | Vibrational and nuclear magnetic resonance spectra | nih.gov |

Chromatographic Methods (e.g., Chiral HPLC, GC) for this compound Analysis

Chromatographic techniques are indispensable for separating and quantifying the enantiomers of 2-mercaptosuccinic acid, thereby determining its enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. pharmafocusamerica.comnih.gov The technique relies on chiral stationary phases (CSPs) that interact differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) and commercialized under names like CHIRALPAK® and CHIRALCEL®, are widely used. pharmafocusamerica.comhplc.eu For instance, the enantioseparation of chiral illicit drugs has been achieved using a CHIRALPAK CBH column, demonstrating the effectiveness of this type of stationary phase for chiral analysis. researchgate.net The choice of mobile phase—typically a mixture of an alkane like hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol—is critical for achieving optimal separation. hplc.eu Reversed-phase HPLC methods have also been developed. One method describes the separation of racemic mercaptosuccinic acid on a Newcrom R1 column using a mobile phase of acetonitrile, water, and an acid modifier. sielc.com

Gas Chromatography (GC) can also be employed for chiral separations, often requiring derivatization of the analyte to increase its volatility. Chiral GC columns, frequently coated with cyclodextrin (B1172386) derivatives, are used to resolve enantiomers. gcms.cz A recent development involves the use of microporous organic networks (MONs) post-synthetically modified with chiral molecules, including mercaptosuccinic acid itself, to create novel stationary phases for chiral GC separations. jiangnan.edu.cn

| Technique | Stationary Phase (Column) Example | Typical Mobile Phase/Conditions | Purpose | Reference |

| Chiral HPLC | Polysaccharide-based (e.g., CHIRALPAK®) | Hexane/Isopropanol | Enantiomeric separation and purity determination | pharmafocusamerica.comhplc.eu |

| Reversed-Phase HPLC | Newcrom R1 | Acetonitrile/Water/Phosphoric Acid | Separation of racemic mixture | sielc.com |

| Chiral GC | Cyclodextrin-based or custom chiral MONs | Temperature gradient | Enantiomeric separation (often after derivatization) | gcms.czjiangnan.edu.cn |

This table provides an interactive summary of chromatographic methods for analyzing this compound.

Spectroscopic and Polarimetric Methods for this compound Characterization

Spectroscopic and polarimetric methods are used to confirm the chemical structure and stereochemical identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation.

¹H NMR spectroscopy confirms the proton environment. For the racemic mercaptosuccinic acid, the proton on the chiral carbon (α to the sulfur) typically appears as a multiplet, while the adjacent methylene (B1212753) protons also form a complex multiplet due to diastereotopicity. chemicalbook.com

¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum will show distinct signals for the two carboxylic acid carbons, the chiral methine carbon, and the methylene carbon. researchgate.net

Polarimetry is the definitive method for characterizing a chiral compound based on its interaction with plane-polarized light. s4science.atanton-paar.com An optically active compound will rotate the plane of polarized light, and this rotation is measured by a polarimeter. libretexts.orguspbpep.com

The specific rotation ([α]) is a characteristic physical property of a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). libretexts.orguspbpep.com The (S)-enantiomer of 2-mercaptosuccinic acid is levorotatory (rotates light to the left), exhibiting a negative specific rotation value, while the (R)-enantiomer is dextrorotatory. The magnitude of the specific rotation is used as a measure of enantiomeric purity. libretexts.org

| Method | Information Obtained | Key Parameters | Reference |

| ¹H NMR | Proton framework and connectivity | Chemical shift (ppm), coupling constants (J) | chemicalbook.com |

| ¹³C NMR | Carbon skeleton | Chemical shift (ppm) | researchgate.net |

| Polarimetry | Optical activity and enantiomeric purity | Specific Rotation ([α]), Angle of Rotation (α) | s4science.atlibretexts.org |

This table provides an interactive summary of spectroscopic and polarimetric methods for characterizing this compound.

X-ray Crystallography of this compound and its Crystalline Forms

For this compound, X-ray diffraction studies would reveal the exact spatial orientation of the thiol and carboxylic acid groups, as well as the stereochemistry at the chiral center. Such an analysis would also elucidate the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice. These interactions are critical in determining the material's bulk properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. ebsco.commdpi.com It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques that provide information on the different chemical environments of hydrogen and carbon atoms in a molecule. youtube.comsavemyexams.com The chemical shift (δ), measured in parts per million (ppm), is indicative of the electronic environment surrounding a nucleus.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Atom | Predicted Chemical Shift Range (ppm) |

| Carboxylic Acid | -COOH | ¹H: 10-13, ¹³C: 165-190 youtube.comwiredchemist.com |

| Methine | -CH(SH)- | ¹H: ~2.5-4.0, ¹³C: ~40-60 |

| Methylene | -CH₂- | ¹H: ~2.0-3.0, ¹³C: ~30-50 wiredchemist.com |

| Thiol | -SH | ¹H: ~1.0-2.0 |

Note: These are general predicted ranges and can be influenced by the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques provide further structural insights by revealing correlations between different nuclei. numberanalytics.comwikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the methine proton and the methylene protons. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly bonded to heteronuclei, such as ¹³C. wikipedia.orgipb.pt This allows for the unambiguous assignment of proton and carbon signals for each CH and CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. numberanalytics.comipb.pt This is particularly useful for identifying the connectivity across quaternary carbons and functional groups, such as the carboxylic acid groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is crucial for determining the molecule's conformation in solution. numberanalytics.comwikipedia.org

Mass Spectrometry Techniques Applied to this compound and its Fragments

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. rsc.org It also provides structural information through the analysis of fragmentation patterns. acdlabs.com

For this compound, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would likely be used to generate the molecular ion. rsc.orgcopernicus.org In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. copernicus.org High-resolution mass spectrometry can provide the exact mass, confirming the molecular formula C₄H₆O₄S. copernicus.org

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can reveal characteristic losses of small molecules such as H₂O, CO₂, and H₂S, providing further structural confirmation. The fragmentation pattern is reproducible and serves as a fingerprint for the molecule. acdlabs.com

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.comiosrjournals.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Carboxylic Acid (O-H) | Stretching | 2500-3300 (broad) | researchgate.net |

| Carboxylic Acid (C=O) | Stretching | 1700-1725 | mdpi.com |

| Thiol (S-H) | Stretching | 2550-2600 | researchgate.net |

| C-H | Stretching | 2850-3000 | iosrjournals.org |

| C-S | Stretching | 600-700 | iosrjournals.org |

The absence of the S-H stretching peak can indicate the formation of a bond between the sulfur atom and a metal surface, a key aspect in its application in nanotechnology. researchgate.net The positions and shapes of the carboxylic acid bands can provide information about hydrogen bonding. chem-soc.si

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties of this compound

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by a chiral molecule. jascoinc.comcreative-proteomics.com This technique is exquisitely sensitive to the stereochemistry of a molecule.

As a chiral molecule, this compound will exhibit a characteristic CD spectrum. The sign and magnitude of the CD signals are directly related to its absolute configuration. acs.org CD spectroscopy is particularly valuable for studying the conformational changes of the molecule in solution and its interactions with other substances, such as metal nanoparticles. researchgate.netresearchgate.net The chiroptical properties of this compound can be influenced by factors like pH, as protonation or deprotonation of the carboxylic acid groups can alter the molecular conformation and electronic transitions. researchgate.net

Coordination Chemistry of S 2 Mercaptosuccinic Acid

Complexation Studies of (S)-2-Mercaptosuccinic Acid with Transition Metals

This compound forms complexes with a wide array of transition metals. docksci.com The nature of these complexes, including their structure and stability, varies depending on the specific metal ion involved.

Complexes of this compound with first-row transition metals such as manganese(II), iron(II), cobalt(II), nickel(II), copper(II), and zinc(II) have been synthesized and characterized. docksci.commdpi.comresearchgate.netrsc.orgyale.edu The stability of these complexes generally follows the Irving-Williams series. ymerdigital.com For instance, studies on the stability constants of its chelates with zinc(II), cobalt(II), and nickel(II) have been conducted. researchgate.net It has been noted that mercaptosuccinic acid can reduce copper(II) to copper(I). researchgate.net

The coordination in these complexes can vary. For example, in some cases, the ligand may act as a bidentate, coordinating through the sulfur and one of the carboxylate oxygens. In other instances, it can be tridentate, involving both carboxylate groups and the sulfur atom. The specific coordination is often elucidated using techniques such as infrared spectroscopy, which can show shifts in the characteristic vibrational frequencies of the carboxyl and thiol groups upon complexation.

| Metal Ion | Ligand | Observed Complex Species | Reference |

|---|---|---|---|

| Co(II) | Mercaptosuccinic acid and various amino acids | Ternary complexes, positive ΔlogK values indicating stability | researchgate.net |

| Ni(II) | Mercaptosuccinic acid | Chelate formation, stability constant determined | researchgate.net |

| Cu(II) | Mercaptosuccinic acid | Reduction of Cu(II) to Cu(I) observed | researchgate.net |

| Zn(II) | Mercaptosuccinic acid | Chelate formation, more stable than Ni(II) chelate | researchgate.net |

| Fe(III) | Mercaptosuccinic acid | Specific coordination leading to colorimetric sensing | mdpi.com |

This compound has shown a strong affinity for heavy metal ions such as lead(II), cadmium(II), and mercury(II). chemijournal.combohrium.comresearchgate.net This is primarily due to the "soft" nature of these metal ions, which allows for strong coordination with the "soft" sulfur donor of the thiolate group. jcimcr.org

Speciation studies of mercaptosuccinic acid complexes with Pb(II), Cd(II), and Hg(II) have been investigated. chemijournal.com The predominant species formed were found to be MLH₂ for Pb(II), MLH₂ and ML₂H for Cd(II), and ML₂H and MLH for Hg(II). chemijournal.com The strong binding to these toxic metals has led to the investigation of this compound and its derivatives as potential chelating agents for heavy metal detoxification. researchgate.netnih.gov

| Heavy Metal Ion | Predominant Complex Species | Reference |

|---|---|---|

| Pb(II) | MLH₂ | chemijournal.com |

| Cd(II) | MLH₂, ML₂H | chemijournal.com |

| Hg(II) | ML₂H, MLH | chemijournal.com |

Coordination of this compound with Lanthanide and Actinide Elements

The coordination chemistry of this compound extends to the f-block elements, including lanthanides and potentially actinides.

Complexes of this compound with several lanthanide(III) ions, including La(III), Pr(III), Nd(III), Sm(III), and Gd(III), have been synthesized and characterized. researchgate.netresearchgate.netsemanticscholar.org In these complexes, which were synthesized with hydrazine (B178648) as a co-ligand, the mercaptosuccinic acid acts as a dianion, with both carboxylic acid groups being deprotonated. researchgate.netsemanticscholar.org Infrared spectroscopy data revealed that the thiol group remained protonated and was not involved in coordination to the lanthanide ions in these specific complexes. researchgate.netsemanticscholar.org The general formula for these complexes was determined to be [Ln(N₂H₄)₂{CH₂(COO)CH(SH)(COO)}₁.₅]·(H₂O). researchgate.netsemanticscholar.org

Information on the direct coordination of this compound with actinide elements is less prevalent in the readily available literature. However, the known affinity of actinides for carboxylate and other oxygen-containing ligands suggests that complexation is feasible. acs.orgiaea.orgnih.govrsc.org The study of such complexes is relevant for understanding the environmental behavior and potential bioremediation of these radioactive elements.

Thermodynamic and Kinetic Studies of Metal-(S)-2-Mercaptosuccinic Acid Complex Formation

This compound (MSA), also known as (S)-thiomalic acid, is a versatile ligand capable of forming complexes with a wide array of metal ions. Its coordination chemistry is of significant interest due to the presence of three potential donor sites: a thiol group and two carboxyl groups. The thermodynamic stability and kinetics of complex formation are crucial for understanding the behavior of these complexes in various chemical and biological systems.

Thermodynamic Stability

The stability of metal-MSA complexes is quantified by their stability constants (log β), which are often determined using potentiometric titration methods. These studies reveal the stoichiometry and stability of the complexes formed in solution. The Calvin-Bjerrum potentiometric titration technique has been frequently employed for this purpose. researchgate.net

Studies have shown that MSA forms complexes with numerous divalent and trivalent metal ions, including Co(II), Ni(II), Zn(II), Cu(II), Pb(II), Cd(II), and Hg(II). researchgate.netresearchgate.net The stability of these complexes is influenced by factors such as pH, the nature of the metal ion, and the solvent medium. For instance, in aqueous solutions, the predominant species can vary; for Pb(II), the MLH₂ species is common, while for Cd(II), both MLH₂ and ML₂H have been identified, and for Hg(II), ML₂H and MLH are predominant. researchgate.net

The solvent environment plays a critical role in the stability of these complexes. Studies conducted in dimethylformamide (DMF)-water and ethylene (B1197577) glycol (EG)-water mixtures have shown that the stability constants of the complexes tend to increase as the proportion of the organic co-solvent increases. researchgate.netacs.org This trend is attributed to the decrease in the dielectric constant of the medium, which enhances the electrostatic attraction between the metal ion and the ligand. researchgate.netacs.org

The stability of ternary complexes, where MSA acts as a primary ligand and an amino acid serves as a secondary ligand, has also been investigated. acs.org For example, in systems containing Co(II), Ni(II), Cu(II), or Zn(II) with MSA and amino acids like glycine, L-aspartic acid, or L-asparagine, species such as MLX, MLX₂, and MLXH have been detected. acs.org The stability of these ternary complexes generally follows the Irving-Williams order: Cu(II) > Ni(II) > Co(II) > Zn(II). acs.orgymerdigital.com

Below are tables summarizing the stability constants for various metal-MSA complexes.

Table 1: Stability Constants (log β) of Binary Metal-MSA Complexes

Kinetic Studies

Kinetic investigations provide insight into the mechanisms of complex formation and redox reactions involving MSA. The reaction between MSA and certain metal ions can be rapid and may involve electron transfer processes.

The oxidation of MSA by vanadium(V) has also been studied using stopped-flow techniques. researchgate.net This reaction occurs via the formation of a colored intermediate complex, followed by a slower electron-transfer step that leads to the formation of the disulfide. researchgate.net At 15°C in the pH range of 2.4–4.4, the observed rate constant for the formation of the intermediate (k_obs) and the rate constant for the subsequent redox process (k¹_obs) were determined. researchgate.net

Table 2: Kinetic Data for Metal-MSA Reactions at 15°C

Structural Elucidation of Metal-(S)-2-Mercaptosuccinic Acid Complexes in Solution and Solid State

The determination of the structure of metal-MSA complexes is essential for a complete understanding of their chemical properties and reactivity. A combination of spectroscopic techniques and diffraction methods has been used to probe these structures in both solution and the solid state.

Structural Elucidation in Solution

In solution, the structure and speciation of metal-MSA complexes are highly dependent on factors like pH and the metal-to-ligand ratio. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating these systems.

¹H NMR spectroscopy has been used to study the complexation of methylmercury(II) by MSA. researchgate.net These studies provided detailed information on the acid-base chemistry of the free amino and carboxylic acid groups in the complexes and allowed for the calculation of microscopic formation constants. researchgate.net

Multinuclear and multidimensional NMR techniques have been applied to more complex systems, such as the interaction of tungsten(VI) with meso-2,3-dimercaptosuccinic acid (DMSA), a related ligand. semanticscholar.org For the W(VI)-DMSA system, ¹H, ¹³C, ¹⁷O, and ¹⁸³W NMR spectroscopy revealed the formation of several complexes depending on the pH. In the pH range of approximately 4–7, species where the ligand is bidentate, coordinating through one carboxyl and the adjacent sulfhydryl group, are proposed. semanticscholar.org At lower pH, it is suggested that the ligand can utilize all four binding groups to form 2:1 (metal:ligand) complexes where the sulfur atoms bridge two tungsten atoms. semanticscholar.org While this study is on a related ligand, it highlights the complex equilibria and structural possibilities that can exist in solution for mercapto-acid ligands.

Potentiometric and spectroscopic data are often combined to propose plausible structures for the various complex species that exist in equilibrium in solution. acs.orgymerdigital.com For many transition metal complexes, octahedral or distorted octahedral geometries are often proposed based on the coordination number and ligand field stabilization energies. acs.org

Structural Elucidation in Solid State

While numerous metal-MSA complexes have been synthesized and characterized in the solid state using techniques like elemental analysis and infrared (IR) spectroscopy, detailed structural information from single-crystal X-ray diffraction is not widely available for simple binary complexes.

However, some structural insights have been gained from other methods. Powder X-ray diffraction (XRD) has been used to characterize lanthanide(III) complexes with MSA and hydrazine, with the general formula [Ln(N₂H₄)₂(C₄H₄O₄S)₁.₅]·(H₂O) (where Ln = La, Pr, Nd, Sm, Gd). semanticscholar.org The powder XRD patterns indicated that these complexes are isomorphous. semanticscholar.org

Infrared (IR) spectroscopy provides valuable information about the coordination mode of the MSA ligand in the solid state. In the aforementioned lanthanide complexes, IR data suggest that the carboxylate groups are deprotonated and coordinate to the metal ion in a monodentate fashion, while the sulfhydryl (-SH) group remains protonated and is not involved in coordination. semanticscholar.org In contrast, for complexes with divalent transition metals like Mn(II), Fe(II), Co(II), and Ni(II), it is reported that the sulfhydryl group is ionized and coordinates to the metal in addition to one of the carboxyl groups. semanticscholar.org

Mechanochemical synthesis has been employed to prepare Cu(II)-MSA complexes in the solid state, which are difficult to isolate from solution due to redox reactions. utuvolter.fi Solid-state analytical techniques, including powder XRD and spectroscopy, suggest the formation of an ML₂ type complex that is stable in the solid state. utuvolter.fi

The study of self-assembled monolayers (SAMs) of MSA on metal surfaces like gold and silver using Surface-Enhanced Raman Scattering (SERS) also provides clues about coordination. These studies show that MSA chemisorbs onto the surface through both the sulfur atom (as a thiolate) and one of the carboxylate groups. rsc.org

Biochemical and Enzymatic Interaction Mechanisms of S 2 Mercaptosuccinic Acid

Fundamental Mechanisms of Metalloenzyme Inhibition by (S)-2-Mercaptosuccinic Acid

This compound, also known as (S)-thiomalic acid, functions as an inhibitor of various metalloenzymes primarily through the chelation of the metal ion cofactor essential for the enzyme's catalytic activity. This interaction is largely driven by its thiol (-SH) and carboxyl (-COOH) functional groups, which can form stable complexes with metal ions.

Molecular Basis of Zinc-Dependent Enzyme Interactions (e.g., ACE, MMPs)

Many metalloenzymes, including Angiotensin-Converting Enzyme (ACE) and Matrix Metalloproteinases (MMPs), are zinc-dependent for their function. nih.gov The catalytic mechanism of these enzymes involves a zinc ion (Zn²⁺) located in the active site, which plays a crucial role in substrate hydrolysis.

This compound and its derivatives inhibit these zinc-dependent enzymes by coordinating with the active site zinc ion. nih.gov The thiol group of mercaptosuccinic acid is a potent zinc-binding group. nih.gov This binding of the inhibitor to the zinc ion blocks the substrate from accessing the catalytic site, thereby preventing the enzymatic reaction. nih.gov

Angiotensin-Converting Enzyme (ACE): ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. It converts angiotensin I to the potent vasoconstrictor angiotensin II. ACE inhibitors are a class of drugs used to treat hypertension and heart failure. The mechanism of action of many ACE inhibitors involves the chelation of the zinc ion in the ACE active site. While specific data on this compound as a direct ACE inhibitor is limited in the provided search results, the principle of zinc chelation by thiol-containing compounds is a well-established mechanism for ACE inhibition. acs.org

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. nih.gov Their overactivity is implicated in various pathological conditions, including cancer metastasis and arthritis. The development of MMP inhibitors often focuses on designing molecules with strong zinc-binding groups. nih.govnih.gov Derivatives of mercaptosuccinic acid have been explored as MMP inhibitors, where the thiol group serves as the primary zinc-binding function. uni-salzburg.at

Binding Site Analysis and Structure-Activity Relationships in Enzyme Inhibition by this compound

The effectiveness of this compound and its derivatives as enzyme inhibitors is not solely dependent on the zinc-binding thiol group but also on the interactions of the rest of the molecule with the enzyme's binding pocket. nih.gov Structure-activity relationship (SAR) studies are crucial for optimizing the inhibitory potency and selectivity of these compounds.

SAR studies on MMP inhibitors have shown that modifications to the scaffold of the inhibitor molecule can significantly impact its binding affinity and selectivity for different MMP subtypes. For instance, in a series of N-aryl-3-mercaptosuccinimide inhibitors, which are derivatives of mercaptosuccinic acid, the nature of the substituent on the aryl ring was found to influence the inhibitory activity against Pseudomonas aeruginosa elastase (LasB) and Clostridium histolyticum collagenase (ColH). uni-salzburg.at

The general design principles for potent metalloprotease inhibitors often involve:

A zinc-binding group (ZBG), such as the thiol in mercaptosuccinic acid. nih.govnih.gov

A scaffold that positions the ZBG correctly within the active site.

Functional groups that can form additional interactions (e.g., hydrogen bonds, hydrophobic interactions) with the enzyme's subsites (S1, S1', S2', etc.). acs.org

Table 1: Inhibition of Glutathione (B108866) Peroxidase by Mercaptosuccinic Acid and Related Compounds

| Compound | IC50 (µM) for bovine erythrocyte GPx-1 | Ki (µM) for bovine erythrocyte GPx-1 |

|---|---|---|

| Mercaptosuccinic acid (MSA) | 24.7 | 14.6 |

| Tiopronin | 356 | 343 |

Data from a study on the inhibition of glutathione peroxidase. ingentaconnect.com

Role of this compound in Biological Redox Processes and Thiol-Disulfide Exchange

The thiol group of this compound makes it an active participant in biological redox processes. Thiols can undergo oxidation and reduction reactions and are involved in maintaining the cellular redox balance.

This compound can act as a reducing agent and has been noted for its antioxidant properties. smolecule.com However, its interaction with the redox system is complex. It can inhibit antioxidant enzymes like glutathione peroxidase (GPx). docksci.comnih.gov GPx is a selenoenzyme that plays a crucial role in protecting cells from oxidative damage by reducing hydrogen peroxide and organic hydroperoxides.

The mechanism of GPx inhibition by mercaptosuccinic acid is believed to involve competition with glutathione (GSH), the natural substrate of GPx, for binding to the enzyme's active site. biointerfaceresearch.com This inhibition can lead to an increase in intracellular reactive oxygen species (ROS), which can have various downstream effects, including the induction of apoptosis in certain cancer cells. ingentaconnect.com

The thiol group of mercaptosuccinic acid can also participate in thiol-disulfide exchange reactions. These reactions are fundamental to many biological processes, including protein folding, regulation of enzyme activity, and signal transduction.

Theoretical Models and Experimental Approaches to Elucidate Protein- this compound Interactions

A combination of theoretical and experimental methods is employed to understand the detailed interactions between this compound and proteins.

Theoretical Models:

Molecular Docking: This computational technique is used to predict the preferred binding orientation of a ligand (like mercaptosuccinic acid) to a protein target. ekb.eg Molecular docking studies have been used to investigate the binding of mercaptosuccinic acid derivatives to the active site of enzymes like glutathione peroxidase 4 (GPX4). biointerfaceresearch.com These studies can help in understanding the key interactions that contribute to the binding affinity and in designing more potent inhibitors.

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It can be used to study the properties of the inhibitor and its interaction with the metal center in the enzyme's active site.

Experimental Approaches:

X-ray Crystallography: This technique provides a high-resolution, three-dimensional structure of a protein or a protein-ligand complex. riken.jpnih.gov By crystallizing an enzyme with this compound or its derivatives bound to the active site, researchers can directly visualize the binding mode, including the coordination to the metal ion and interactions with surrounding amino acid residues. acs.orgresearchgate.net

Spectroscopic Techniques: Methods like absorption spectroscopy and circular dichroism can be used to monitor the changes in the protein's environment upon inhibitor binding. These techniques are particularly useful for studying metalloenzymes, as the binding of a ligand to the metal center often results in a change in the spectroscopic properties.

Kinetic Studies: Enzyme kinetics are used to determine the inhibitory potency of a compound. mdpi.com Parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are measured to quantify how effectively the inhibitor blocks the enzyme's activity. ingentaconnect.comnih.gov

Investigation of this compound in Metabolic Pathways (Mechanistic Studies)

This compound is not only an inhibitor of enzymes but can also be a substrate for metabolic enzymes in certain organisms.

In the bacterium Variovorax paradoxus, a specific metabolic pathway for the degradation of mercaptosuccinate has been identified. docksci.comnih.gov The key enzyme in this pathway is mercaptosuccinate dioxygenase, a cysteine dioxygenase homologue. nih.gov This enzyme catalyzes the conversion of mercaptosuccinate to sulfinosuccinate, which then spontaneously decomposes to succinate (B1194679) and sulfite. researchgate.net The succinate can then enter the central metabolism, such as the tricarboxylic acid (TCA) cycle. docksci.com

Mechanistic studies of this degradation pathway have involved:

Identifying the genes and enzymes involved through proteomic and genomic approaches. researchgate.net

Heterologous expression and purification of the enzymes to characterize their function and substrate specificity. nih.gov

Enzyme assays to determine the kinetic parameters (Km and Vmax) of the enzymatic reactions. nih.govnih.gov

Using inhibitors of specific metabolic pathways (like an inhibitor of β-oxidation) to probe the downstream fate of the degradation products.

Furthermore, this compound has been used as a tool to study metabolic pathways in other contexts. For example, as a glutathione peroxidase inhibitor, it can be used to investigate the role of this enzyme and the glutathione redox cycle in various cellular processes and disease models. nih.gov

Analytical Applications and Methodologies Based on S 2 Mercaptosuccinic Acid

Development of Reagents and Sensing Platforms Utilizing (S)-2-Mercaptosuccinic Acid for Metal Ion Detection

This compound (MSA) is a key component in the fabrication of sensing platforms for the detection of various metal ions. Its ability to form stable complexes with metal ions is the foundation for these applications. researchgate.net

A notable application of MSA is in the development of colorimetric sensors for iron (III) ions (Fe³⁺). bohrium.com These sensors often utilize gold nanoparticles (AuNPs) functionalized with MSA. bohrium.commdpi.com The working principle is based on the aggregation of MSA-capped AuNPs in the presence of Fe³⁺, leading to a distinct color change of the solution from red to gray-blue. bohrium.commdpi.com This visual change allows for rapid, on-site monitoring, and the change in the absorbance spectrum can be measured for quantitative analysis. bohrium.commdpi.com Such sensors have demonstrated high sensitivity, with detection limits significantly lower than the maximum permissible levels of Fe³⁺ in drinking water as set by the World Health Organization (WHO). bohrium.com For instance, a reported colorimetric sensor achieved a detection limit of 23 ng/mL. bohrium.commdpi.com The selectivity for Fe³⁺ is high, even in the presence of other competing metal ions. bohrium.com

Beyond iron, MSA-functionalized AuNPs have been adapted for the colorimetric recognition of alkaline earth metal ions, specifically calcium (Ca²⁺), strontium (Sr²⁺), and barium (Ba²⁺). researchgate.net Under specific conditions, these sensors exhibit selectivity towards this group of cations over other metal ions, finding practical use in determining Ca²⁺ levels in water samples. researchgate.net

Furthermore, MSA has been employed in the development of fluorescence-based sensors. For example, water-soluble cadmium telluride quantum dots (MSA-CdTe QDs) have been synthesized for the selective and sensitive probing of silver(I) ions (Ag⁺). The fluorescence of these quantum dots is quenched in the presence of Ag⁺, and the decrease in fluorescence intensity is proportional to the Ag⁺ concentration. researchgate.net Similarly, MSA-capped cadmium sulfide (B99878) quantum dots (CdS QDs) have been used to detect mercury(II) ions (Hg²⁺) through fluorescence quenching. researchgate.net

Chemiresistive sensors for heavy metal ion detection have also been developed using MSA. In one example, a graphene oxide-coated interdigitated electrode was functionalized with a self-assembled monolayer (SAM) of MSA to create a sensor for Hg²⁺ in water. chemicalpapers.com This sensor demonstrated a low detection limit of 1.52 parts per billion (ppb). chemicalpapers.com

The table below summarizes some of the metal ions detected using this compound-based platforms and their respective detection limits.

| Metal Ion | Sensing Platform | Detection Principle | Detection Limit |

| Fe³⁺ | MSA-functionalized Gold Nanoparticles (AuNPs) | Colorimetric (Aggregation) | 23 ng/mL bohrium.commdpi.com |

| Ca²⁺, Sr²⁺, Ba²⁺ | MSA-functionalized Gold Nanoparticles (AuNPs) | Colorimetric (Aggregation) | Not specified researchgate.net |

| Ag⁺ | MSA-capped Cadmium Telluride Quantum Dots (MSA-CdTe QDs) | Fluorescence Quenching | Not specified researchgate.net |

| Hg²⁺ | MSA-capped Cadmium Sulfide Quantum Dots (MSA-CdS QDs) | Fluorescence Quenching | Not specified researchgate.net |

| Hg²⁺ | Graphene oxide-coated IDE with MSA SAM | Chemiresistive | 1.52 ppb chemicalpapers.com |

Application of this compound in Chromatographic Separations

The unique chemical properties of this compound lend themselves to various applications within the field of chromatography, particularly in the separation of chiral compounds.

Use as a Chiral Derivatizing Agent

A chiral derivatizing agent (CDA) is a chiral compound that reacts with a mixture of enantiomers to form diastereomers. wikipedia.org These diastereomers, unlike the original enantiomers, have different physical properties and can be separated and quantified using standard chromatographic or spectroscopic techniques like HPLC and NMR. wikipedia.org While specific examples of this compound being used as a CDA for the analysis of other compounds are not extensively detailed in the provided results, its inherent chirality and reactive functional groups (carboxyl and thiol) make it a potential candidate for such applications. The principle involves the reaction of the chiral acid with the analyte's functional groups (e.g., alcohols or amines) to create diastereomeric derivatives that can then be resolved.

Incorporation into Chiral Stationary Phases

Chiral stationary phases (CSPs) are the cornerstone of enantioselective chromatography, enabling the direct separation of enantiomers. nih.goveijppr.com this compound can be incorporated into the structure of CSPs. For instance, its derivatives can be immobilized onto a solid support, such as silica (B1680970) gel, to create a chiral environment. researchgate.net The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between the enantiomers of the analyte and the chiral selector on the stationary phase. This leads to different retention times for each enantiomer, allowing for their separation and quantification.

Hydrophilic interaction liquid chromatography (HILIC) is another area where MSA finds application. bohrium.com Functionalized materials, such as those incorporating MSA, can be used to create stationary phases for HILIC, which is particularly effective for separating polar compounds like peptides and saccharides. bohrium.com For example, a hydrophilic MSA-functionalized β-cyclodextrin polymer has been designed for the efficient enrichment of glycopeptides. bohrium.com

Electrochemical Sensor Development Employing this compound

The thiol group in this compound facilitates its use in the development of electrochemical sensors, primarily through the formation of self-assembled monolayers (SAMs) on gold electrode surfaces. researchgate.netresearchgate.net The strong affinity between sulfur and gold leads to a stable and well-ordered monolayer, which can then be further modified for specific sensing applications. researchgate.net

A significant application is in the construction of immunosensors. For example, a label-free electrochemical immunosensor for the detection of the cancer antigen 15-3 (CA 15-3) biomarker was developed using a gold screen-printed electrode (AuSPE). researchgate.netnih.gov In this setup, a SAM of MSA was first formed on the AuSPE. The carboxylic acid groups of the MSA monolayer were then used to covalently attach the anti-CA 15-3 antibody via EDC/NHS chemistry. researchgate.netresearchgate.net The binding of the CA 15-3 antigen to the immobilized antibody alters the electrochemical properties of the electrode surface, which can be measured to quantify the antigen concentration. researchgate.net This particular immunosensor demonstrated a wide linear range and a low detection limit of 0.95 U/mL for CA 15-3. nih.gov

The table below provides an example of an electrochemical sensor developed using this compound.

| Analyte | Sensor Type | Electrode | Key Features | Detection Limit |

| Cancer Antigen 15-3 (CA 15-3) | Electrochemical Immunosensor | Gold Screen-Printed Electrode (AuSPE) | MSA self-assembled monolayer for antibody immobilization | 0.95 U/mL nih.gov |

Spectrophotometric and Fluorimetric Assays Utilizing this compound for Analyte Quantification

This compound plays a crucial role in various spectrophotometric and fluorimetric assays for the quantification of different analytes, particularly metal ions.

As previously mentioned in section 6.1, MSA-functionalized gold nanoparticles (AuNPs) are central to colorimetric (a form of spectrophotometry) assays for Fe³⁺. The aggregation of these nanoparticles in the presence of Fe³⁺ causes a change in the solution's color and, consequently, its UV-Vis absorption spectrum. bohrium.commdpi.com A distinct peak shift occurs, with the intensity of the peak at 530 nm decreasing and a new peak appearing around 650 nm. mdpi.com The ratio of the absorbances at these two wavelengths (A₅₃₀/A₆₅₀) is often used as the analytical signal for quantifying the Fe³⁺ concentration. bohrium.com

In the realm of fluorimetric assays, MSA is used as a capping agent for quantum dots (QDs), which are semiconductor nanocrystals with unique photoluminescent properties. researchgate.netresearchgate.net The fluorescence of these MSA-capped QDs can be selectively quenched or enhanced by specific analytes. For instance, MSA-capped CdS QDs have been utilized for the determination of Hg(II) ions. researchgate.net The presence of Hg(II) quenches the fluorescence of the QDs, and the degree of quenching is proportional to the concentration of the metal ion. This relationship, often described by the Stern-Volmer equation, forms the basis for quantification. researchgate.net

Furthermore, carbon quantum dots (CQDs) synthesized from mercaptosuccinic acid have been shown to possess peroxidase-like activity. acs.org This catalytic activity can be harnessed in assays where the CQDs catalyze the oxidation of a chromogenic substrate in the presence of hydrogen peroxide, leading to a colored product that can be quantified spectrophotometrically. acs.org The generation of reactive oxygen species in this process can also be monitored using fluorescent probes. acs.org

The table below highlights some of the analytes quantified using spectrophotometric and fluorimetric assays involving this compound.

| Analyte | Assay Type | Probe/Reagent | Principle |

| Fe³⁺ | Spectrophotometric (Colorimetric) | MSA-functionalized AuNPs | Aggregation-induced color and spectral change bohrium.commdpi.commdpi.com |

| Hg²⁺ | Fluorimetric | MSA-capped CdS QDs | Fluorescence quenching researchgate.net |

| Ag⁺ | Fluorimetric | MSA-capped CdTe QDs | Fluorescence quenching researchgate.net |

| Various substrates | Spectrophotometric | MSA-based Carbon Quantum Dots | Peroxidase-like activity with chromogenic substrates acs.org |

Theoretical and Computational Chemistry Studies of S 2 Mercaptosuccinic Acid

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

The electronic structure is often described by the distribution of electron density and the energies of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

Reactivity descriptors, derived from conceptual DFT, quantify a molecule's response to chemical reactions. These include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors are calculated from the energies of the HOMO and LUMO and are instrumental in predicting how (S)-2-mercaptosuccinic acid will interact with other chemical species. mdpi.com For example, its hydrophilic properties and ability to act as a capping agent are rooted in its electronic structure. researchgate.netdocksci.com

Table 1: Computed Electronic Properties and Reactivity Descriptors for this compound (Note: The following values are illustrative, based on typical results from quantum chemical calculations for similar small organic molecules. Actual values may vary depending on the level of theory and basis set used in the calculation.)

| Property | Description | Illustrative Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -9.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 8.5 eV |

| Chemical Potential (μ) | Measures electron escaping tendency; μ ≈ (E_HOMO + E_LUMO) / 2. | -5.25 eV |

| Chemical Hardness (η) | Resistance to change in electron configuration; η ≈ (E_LUMO - E_HOMO) / 2. | 4.25 eV |

| Electrophilicity Index (ω) | Propensity to accept electrons; ω = μ² / (2η). | 3.24 eV |

| Polar Surface Area | Sum of surfaces of polar atoms; predicts transport properties. | 75.6 Ų nih.gov |

Conformational Analysis and Potential Energy Surfaces of this compound

The flexibility of this compound, arising from several rotatable single bonds, allows it to adopt numerous three-dimensional shapes or conformations. Conformational analysis aims to identify these different structures, determine their relative stabilities, and calculate the energy barriers for interconversion.

This exploration is computationally mapped onto a Potential Energy Surface (PES), a multidimensional landscape where the potential energy of the molecule is a function of its geometry. wayne.edu Minima on this surface correspond to stable or metastable conformers, while saddle points represent the transition states between them. wayne.edu Understanding the PES is critical for predicting the most likely shapes the molecule will adopt in different environments, which in turn influences its biological activity and interaction with receptors.

For this compound, rotations around the C-C and C-S bonds are of primary interest. The relative orientations of the two carboxyl groups and the thiol group can lead to various conformers stabilized by intramolecular hydrogen bonds. Computational methods can systematically rotate these bonds and calculate the energy at each step to build a detailed PES, revealing the most energetically favorable conformations. aps.org

Table 2: Illustrative Conformational Analysis Data for this compound (Note: This table presents a hypothetical outcome of a conformational search, illustrating the types of data generated. The specific conformers and energies would be determined by detailed quantum chemical calculations.)

| Conformer | Key Dihedral Angles (Illustrative) | Relative Energy (kJ/mol) | Key Intramolecular Interactions |

|---|---|---|---|

| Global Minimum (A) | O=C-C-C=O: ~60°, C-C-S-H: ~180° | 0.00 | Hydrogen bond between carboxyl groups. |

| Local Minimum (B) | O=C-C-C=O: ~180°, C-C-S-H: ~60° | +5.2 | Hydrogen bond between thiol and a carboxyl group. |

| Local Minimum (C) | O=C-C-C=O: ~-60°, C-C-S-H: ~-60° | +8.1 | Minimal intramolecular hydrogen bonding. |

| Transition State (A↔B) | - | +15.7 | Represents the energy barrier to rotate from conformer A to B. |

Molecular Dynamics Simulations of this compound in Various Environments

While quantum calculations reveal static properties, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. diva-portal.org MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, solvent interactions, and binding events at an atomic level. diva-portal.orgnih.gov

Solvation: In an aqueous environment, MD simulations can model how water molecules arrange around this compound. The hydrophilic carboxyl and thiol groups form extensive hydrogen bonds with surrounding water, influencing the molecule's solubility and conformational preferences. Simulations can track the number and lifetime of these hydrogen bonds, revealing the stability of the solvation shell.

Protein Binding: MD simulations are crucial for studying the dynamics of this compound when bound to a biological target, such as a protein. nih.gov After an initial binding pose is predicted by docking, an MD simulation can be run on the protein-ligand complex. nih.gov This simulation assesses the stability of the binding pose, reveals how the ligand and protein mutually adjust their conformations (a process known as "induced fit"), and calculates the free energy of binding. diva-portal.orgnih.gov Force fields such as AMBER and CHARMM are commonly used to define the physics of these complex biological systems. nih.gov

Table 3: Typical Parameters for a Molecular Dynamics Simulation of a Protein-Ligand Complex

| Parameter | Typical Value / Method | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function for all atoms in the system. nih.gov |

| Solvent Model | TIP3P, SPC/E (Explicit Water) | Models the aqueous environment. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature to mimic physiological conditions. acs.org |

| Temperature | 300 K or 310 K | Simulates the system at a physiologically relevant temperature. |

| Simulation Time | 100 - 1000 nanoseconds | The duration over which the system's trajectory is calculated. |

| Time Step | 2 femtoseconds | The small time increment used for integrating the equations of motion. |

| Boundary Conditions | Periodic Boundary Conditions (PBC) | Simulates a small part of a larger system to avoid edge effects. |

Docking and Molecular Modeling Studies of this compound Interactions with Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with the binding site of a receptor. nih.gov This method is instrumental in structure-based drug design and in understanding the molecular basis of a ligand's biological function. nih.gov Derivatives of mercaptosuccinic acid have been the subject of numerous docking studies to explore their potential as enzyme inhibitors.

Glutathione (B108866) Peroxidase 4 (GPX4) Inhibition: In the search for new cancer therapies, derivatives of mercaptosuccinic acid have been computationally screened as potential inhibitors of GPX4, an enzyme involved in ferroptosis, a form of programmed cell death. biointerfaceresearch.com Docking simulations showed that mercaptosuccinic acid derivatives could bind to the active site of GPX4, competing with its natural substrate, glutathione. biointerfaceresearch.com The study identified (2S)-2-[(Z)-3-phenylprop-2-enyl]sulfanylbutanedioic acid as a promising candidate based on its favorable binding energy and interactions within the receptor site. biointerfaceresearch.com

Cyclooxygenase-2 (COX-2) Inhibition: this compound has been used as a starting material for the synthesis of novel benzimidazole (B57391) derivatives designed as selective COX-2 inhibitors for anti-inflammatory applications. ekb.eg Molecular docking was used to predict how these synthesized compounds would bind to the active site of the COX-2 enzyme. ekb.eg The results helped to rationalize the observed inhibitory activity, showing key hydrogen bonding and hydrophobic interactions with active site residues, which could lead to the development of new non-steroidal anti-inflammatory drugs (NSAIDs). nih.govekb.eg

Table 4: Summary of Docking Studies Involving Mercaptosuccinic Acid Derivatives

| Target Receptor | Therapeutic Goal | Key Findings from Docking | Reference |

|---|---|---|---|

| Glutathione Peroxidase 4 (GPX4) | Induction of ferroptosis for cancer therapy. | Mercaptosuccinic acid derivatives compete with glutathione (GSH) for the active site. Specific derivatives show favorable binding energy and conformation. | biointerfaceresearch.com |

| Cyclooxygenase-2 (COX-2) | Development of selective anti-inflammatory agents. | Benzimidazole derivatives of mercaptosuccinic acid form stable complexes in the COX-2 active site, explaining their inhibitory potency. | ekb.eg |

| Thromboxane Prostanoid (TP) Receptor | Dual-target inhibition with COX-2 to reduce cardiovascular side effects. | Designed molecules based on similar scaffolds show potential for optimal docking scores and binding interactions at both COX-2 and TP receptors. | nih.gov |

Catalytic and Material Science Applications of S 2 Mercaptosuccinic Acid

Use of (S)-2-Mercaptosuccinic Acid as a Chiral Ligand in Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. This compound, with its stereogenic center and multiple coordination sites (two carboxylic acids and one thiol), presents itself as a candidate for a chiral ligand in metal-catalyzed asymmetric reactions.

While direct and extensive examples of this compound as the primary chiral ligand in high-enantioselectivity catalytic reactions are not broadly reported in premier literature, its derivatives and related structures have shown utility. The fundamental concept relies on the formation of a chiral metal complex where the this compound ligand creates a chiral environment around the metal center. This chiral pocket then directs the stereochemical outcome of the reaction, favoring the formation of one enantiomer of the product over the other.

Research in the broader field of chiral sulfur-containing ligands provides a context for the potential applications of this compound. For instance, copper-chiral spiro bisoxazoline complexes have been used for asymmetric carbenoid insertion into S-H bonds, achieving moderate to good enantioselectivities. researchgate.net Although not directly employing this compound, this highlights the potential of chiral environments in controlling the stereochemistry of reactions involving sulfur compounds.

Furthermore, this compound serves as a crucial chiral building block for the synthesis of more complex chiral ligands and molecules. Its inherent chirality is transferred and preserved through synthetic sequences to create new chiral entities with specific catalytic properties. For example, it can be a starting material for the synthesis of isocysteine, a non-proteinogenic amino acid found in potent peptide inhibitors. ncats.io

The following table summarizes the types of asymmetric transformations where chiral thiol-containing ligands, in a broader sense, have been influential, suggesting potential areas of application for this compound-based catalysts.

| Asymmetric Reaction Type | Metal Catalyst | Potential Role of this compound Ligand |

| S-H Bond Insertion | Copper (Cu), Rhodium (Rh) | Creation of a chiral pocket to control the enantioselectivity of the insertion of a carbene into the S-H bond of a thiol. |

| Conjugate Addition | Cobalt (Co) | Influencing the stereochemical outcome of the addition of a nucleophile to an α,β-unsaturated carbonyl compound. |

| Hydrogenation | Iridium (Ir), Rhodium (Rh) | Directing the stereoselective addition of hydrogen to a prochiral olefin or ketone. |

It is important to note that the design of an effective chiral ligand is a nuanced process, and while this compound possesses the necessary chiral and coordinating features, its successful application in a specific catalytic system would require careful optimization of reaction conditions and potentially further modification of its structure to fine-tune its steric and electronic properties.

Integration of this compound into Functional Materials (e.g., MOFs, polymers, nanoparticles)

The trifunctional nature of this compound makes it an excellent building block for the synthesis of advanced functional materials. Its carboxylic acid groups can participate in polymerization and condensation reactions, while the thiol group offers a versatile handle for surface functionalization and nanoparticle capping.

Metal-Organic Frameworks (MOFs):

This compound has been successfully employed as an organic linker to construct Metal-Organic Frameworks (MOFs). These materials are characterized by their high porosity and tunable chemical properties. By incorporating this compound, it is possible to introduce both chirality and thiol functionalities into the MOF structure.

A notable example is the synthesis of a zirconium-based MOF (Zr-MOF) using mercaptosuccinic acid as the ligand. bohrium.com This material demonstrated a high adsorption capacity for heavy metal ions like Hg(II) and Pb(II). The thiol groups within the MOF structure act as soft Lewis bases, showing a strong affinity for soft Lewis acidic metal ions. In one study, a novel Zr-based MOF adsorbent synthesized with mercaptosuccinic acid achieved maximum adsorption capacities of 1080 mg/g for Hg(II) and 510 mg/g for Pb(II) at pH 4.0. bohrium.com Another study reported the external optimization of a Zr-MOF with mercaptosuccinic acid for the efficient recovery of gold from solution, achieving a maximum adsorption capacity of 720.0 mg/g. researchgate.net

The following table summarizes the properties of a mercaptosuccinic acid-based Zr-MOF for heavy metal removal. bohrium.com

| Property | Value |

| Metal Center | Zirconium (Zr) |

| Organic Linker | Mercaptosuccinic acid |

| Target Pollutants | Hg(II), Pb(II) |

| Optimal Adsorption pH | 4.0 |

| Maximum Adsorption Capacity (Hg(II)) | 1080 mg/g |

| Maximum Adsorption Capacity (Pb(II)) | 510 mg/g |

| Adsorption Kinetics | Pseudo-second-order |

Polymers:

This compound can be incorporated into polyester (B1180765) backbones through polycondensation reactions. Its dicarboxylic acid functionality allows it to react with diols to form polyesters, while the pendant thiol group provides a site for further functionalization.

For instance, biodegradable crosslinked polyesters have been synthesized from thiomalic acid, citric acid, and 1,8-octanediol (B150283) through a one-pot, melt-phase polycondensation. nih.gov The inclusion of thiomalic acid directly incorporates thiol groups into the polymer structure, which can then be used as functionalization sites, for example, to form S-nitrosothiols for nitric oxide release. nih.gov These thiol-functionalized polymers have potential applications in the biomedical field, such as for drug delivery and tissue engineering.

Nanoparticles:

The thiol group of this compound exhibits a strong affinity for the surfaces of noble metal nanoparticles, such as gold (Au) and silver (Ag), as well as semiconductor quantum dots like Cadmium Telluride (CdTe). This makes it an effective capping agent to stabilize these nanoparticles in solution and to impart specific functionalities to their surface.

In the case of gold nanoparticles (AuNPs), this compound can act as both a reducing agent for the gold precursor (HAuCl₄) and a capping agent for the resulting nanoparticles. researchgate.net The carboxylic acid groups on the surface of the MSA-capped AuNPs provide electrostatic stability and can be used for further conjugation with biomolecules. The resulting functionalized nanoparticles have found applications in colorimetric sensing of metal ions like Fe(III). mdpi.com

Similarly, this compound has been used to cap CdTe quantum dots, leading to highly luminescent nanocrystals. plos.org The presence of two carboxyl groups in MSA allows for the stabilization of CdTe nanocrystals in both alkaline and weakly acidic aqueous solutions. plos.org

The table below provides an example of the synthesis and properties of this compound-capped gold nanoparticles. mdpi.com

| Property | Description |

| Nanoparticle Core | Gold (Au) |

| Capping Agent | This compound |

| Synthesis Method | One-step reduction of HAuCl₄ by MSA |

| Average Diameter | 19.9 ± 7.1 nm |

| Application | Colorimetric sensor for Fe(III) ions |

| Detection Limit for Fe(III) | 23 ng/mL |

Surface Chemistry and Adsorption Phenomena Involving this compound

The interaction of this compound with various surfaces is of fundamental importance for its applications in functional materials and as a corrosion inhibitor. The thiol group readily forms a strong covalent bond with metal surfaces, particularly gold and silver, leading to the formation of self-assembled monolayers (SAMs).

Studies on the adsorption of thiomalic acid on Au(111) surfaces have shown that it adsorbs as a thiolate species, with the sulfur atom bonded to the gold surface. conicet.gov.ar The presence of two carboxylic acid groups influences the packing and orientation of the molecules on the surface. These carboxyl groups can be deprotonated depending on the pH of the surrounding medium, which in turn affects the surface charge and its interaction with other molecules.

The self-assembled monolayers of this compound on gold and silver surfaces can be used as platforms for the immobilization of biomolecules, such as proteins. researchgate.net The carboxylic acid groups on the surface can be activated to form amide bonds with the amine groups of proteins, creating a stable and biocompatible interface.

The adsorption process can be characterized by various surface-sensitive techniques. For example, X-ray photoelectron spectroscopy (XPS) can confirm the chemical state of the adsorbed sulfur, while electrochemical methods can be used to study the stability and desorption of the monolayer. conicet.gov.ar Research has indicated that on Au(111) surfaces, thiomalic acid forms a thiolate monolayer with a surface coverage that is lower than that of simple alkanethiols, which is attributed to steric hindrance from the bulky carboxylic acid groups. conicet.gov.ar

The following table summarizes key findings from a study on the adsorption of thiomalic acid on an Au(111) surface. conicet.gov.ar

| Parameter | Finding |

| Adsorbed Species | Thiolate |

| Co-adsorbed Species | Small amount of atomic sulfur (~10%) |

| Surface Coverage | Lower than alkanethiols due to steric factors |

| Desorption Potential | More negative than propanethiol, indicating repulsive interactions between carboxylate groups |

| Characterization Techniques | X-ray Photoelectron Spectroscopy (XPS), Electrochemical Techniques |

Environmental Chemistry and Remediation Research Involving S 2 Mercaptosuccinic Acid

Fundamental Mechanisms of Metal Ion Sequestration by (S)-2-Mercaptosuccinic Acid in Environmental Contexts

The primary mechanism by which this compound sequesters metal ions is through the formation of stable complexes, a process known as chelation. smolecule.com The thiol and carboxyl functional groups of the molecule can donate electrons to a metal ion, forming strong coordinate bonds. This ability to bind with metal ions makes it a valuable compound in various environmental remediation strategies. researchgate.net

Research has demonstrated that this compound can be effectively used to functionalize various materials to enhance their metal adsorption capabilities. These materials include metal-organic frameworks (MOFs), nanoparticles, and layered double hydroxides. The modification with mercaptosuccinic acid introduces highly active binding sites for heavy metals.

The main mechanisms involved in metal ion sequestration by this compound and its derivatives in environmental settings are:

Chelation and Coordination: The sulfur atom of the thiol group and the oxygen atoms of the carboxyl groups form strong coordinate bonds with heavy metal ions like mercury (Hg²⁺), lead (Pb²⁺), cadmium (Cd²⁺), and copper (Cu²⁺). bohrium.comresearchgate.netmdpi.com This interaction is a primary driver for the removal of these toxic metals from aqueous solutions.

Electrostatic Interaction: At certain pH levels, the carboxyl groups of mercaptosuccinic acid can be deprotonated, resulting in a negative charge. This allows for electrostatic attraction between the functionalized material and positively charged metal ions in the solution. bohrium.comresearchgate.net

Ion Exchange: In some systems, the metal ions being removed can exchange with other ions present on the surface of the adsorbent material. researchgate.net